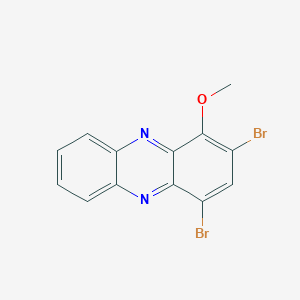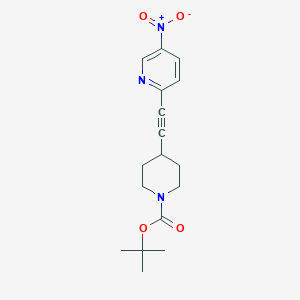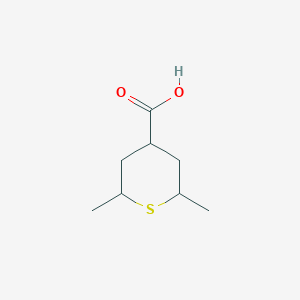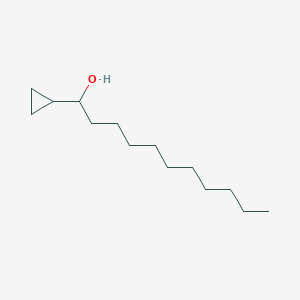
1-Cyclopropylundecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylundecan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclopropyl group attached to the first carbon of an undecanol chain
Preparation Methods
The synthesis of 1-Cyclopropylundecan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with undecanal. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Cyclopropylundecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Cyclopropylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-Cyclopropylundecane. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-Cyclopropylundecyl chloride.
Scientific Research Applications
1-Cyclopropylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of cyclopropyl-containing compounds. It may serve as a model compound for understanding the interactions of cyclopropyl groups with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-Cyclopropylundecan-1-ol depends on its interactions with molecular targets. The cyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-Cyclopropylundecan-1-ol can be compared with other cyclopropyl-containing alcohols, such as 1-Cyclopropylethanol and 1-Cyclopropylpropanol. These compounds share the cyclopropyl group but differ in the length of their carbon chains. The unique structural features of this compound, such as its longer carbon chain, may impart different physical and chemical properties compared to its shorter-chain analogs.
Similar compounds include:
- 1-Cyclopropylethanol
- 1-Cyclopropylpropanol
- 1-Cyclopropylbutanol
These compounds can be used to study the effects of chain length on the properties and reactivity of cyclopropyl-containing alcohols.
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-cyclopropylundecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-14(15)13-11-12-13/h13-15H,2-12H2,1H3 |
InChI Key |
ASQFRWQYWCZFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



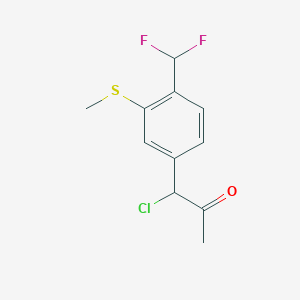

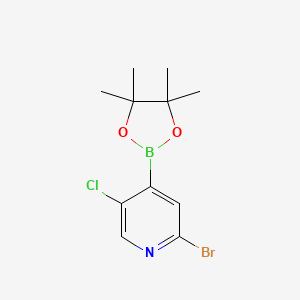
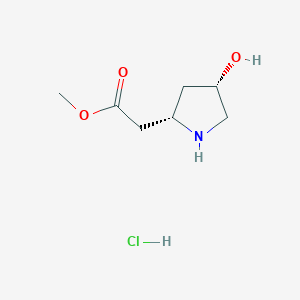
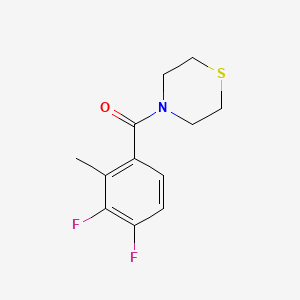
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
